molecular formula C5H13NO2 B042684 (2R)-1,1-dimethoxypropan-2-amine CAS No. 126147-79-3

(2R)-1,1-dimethoxypropan-2-amine

Cat. No.: B042684
CAS No.: 126147-79-3
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-SCSAIBSYSA-N
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Description

(2R)-1,1-dimethoxypropan-2-amine is a high-value, enantiopure chiral amine building block critical for advanced synthetic organic chemistry and medicinal chemistry research. This compound features a primary amine group, which serves as a versatile nucleophile for the formation of C-N bonds, and a 1,1-dimethoxy acetal group that acts as a protected aldehyde equivalent. The acetal moiety provides strategic synthetic utility, as it can be readily deprotected under mild acidic conditions to generate the corresponding aldehyde, (2R)-2-aminopropanal, a key intermediate for further elaborations such as reductive amination or heterocycle formation.

Properties

IUPAC Name

(2R)-1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-dimethoxypropan-2-amine can be achieved through several methods. One common approach involves the reaction of ®-2-amino-1-propanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-dimethoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., methyl iodide) are employed.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemical Properties and Structure

(2R)-1,1-dimethoxypropan-2-amine has the molecular formula C5_5H13_{13}NO2_2 and a CAS number of 126147-79-3. Its structure includes a propan-2-amine backbone with two methoxy groups attached to the first carbon. This unique configuration contributes to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

The compound is being explored for its potential as a building block in the synthesis of bioactive molecules. Its structural features allow it to participate in various chemical transformations, making it a valuable intermediate in drug discovery.

Case Study: PROTAC Development
Recent studies have highlighted the use of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to induce targeted protein degradation, offering a novel approach to drug development. The integration of this compound into PROTAC synthesis has been shown to enhance the efficiency of these compounds in degrading specific proteins, which is crucial for treating diseases like cancer .

Organic Synthesis

This compound serves as an important reagent in organic synthesis. It can be utilized in various reactions such as:

  • Alkylation Reactions : The compound can act as a nucleophile in alkylation reactions, forming new carbon-carbon bonds.
  • Amine Synthesis : It can be transformed into other amines through reductive amination processes.

Data Table: Summary of Reactions Involving this compound

Reaction TypeConditionsProductsReferences
AlkylationBase-catalyzedAlkylated amines
Reductive AminationH2_2, catalystSecondary amines
Coupling ReactionsCross-coupling conditionsCoupled products

Emerging research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Preliminary studies suggest potential immunomodulatory effects, which could be relevant for developing treatments targeting immune responses .

Mechanism of Action

The mechanism of action of (2R)-1,1-dimethoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (2S)-1,1-Dimethoxypropan-2-amine : The enantiomer of the target compound, sharing identical physical properties (e.g., molecular weight, boiling point) but differing in optical activity. Such enantiomers are critical in asymmetric catalysis, where stereoselectivity impacts reaction outcomes .
  • (R)-(+)-1,1-Diphenyl-2-aminopropane and (S)-(−)-1,1-Diphenyl-2-aminopropane: These analogs replace the dimethyl acetal group with bulky diphenyl substituents. The increased steric hindrance reduces solubility in polar solvents but enhances chiral resolution in chromatographic separations .

Functional Group Modifications

  • Isopropylamine (2-Aminopropane): A simpler analog lacking the dimethyl acetal group. It is highly volatile (bp 32–34°C) and widely used as a building block for surfactants and agrochemicals .
  • (2R)-1-(2-Methoxyphenyl)propan-2-amine : Incorporates a methoxyphenyl group instead of the acetal. This structural change increases aromaticity, altering UV-Vis absorption profiles and enhancing binding affinity to serotonin receptors .
  • 1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate : A salt derivative with improved crystallinity, used as an intermediate in synthesizing methoxy-substituted amines for medicinal chemistry .

Physicochemical and Application-Based Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Applications Unique Properties
(2R)-1,1-Dimethoxypropan-2-amine 119.16 Dimethyl acetal, chiral center Asymmetric synthesis, pharmaceuticals High stereochemical purity (>99%)
(R)-(+)-1,1-Diphenyl-2-aminopropane 211.30 Diphenyl groups Chiral resolution, ligand design Low polarity, high melting point
Mexiletine hydrochloride 215.72 Dimethylphenoxy, hydrochloride Antiarrhythmic drug intermediate High water solubility
(±)-DOI hydrochloride 357.62 Dimethoxy-iodophenyl Serotonergic receptor studies Radiolabeling potential
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine 255.28 Benzodioxole, methoxy groups Psychoactive research High lipophilicity

Industrial and Research Relevance

The compound’s chiral purity and functional versatility make it superior to non-acetalated amines (e.g., isopropylamine) in enantioselective syntheses. Its dimethyl acetal group also differentiates it from benzodioxole-containing analogs (e.g., ), which prioritize lipophilicity over hydrolytic stability.

Biological Activity

(2R)-1,1-dimethoxypropan-2-amine is a chiral amine that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being explored for various pharmacological applications, particularly in the context of enzyme inhibition and therapeutic interventions in diseases linked to the unfolded protein response (UPR).

Chemical Structure and Properties

The chemical formula of this compound is C5_5H13_{13}NO2_2. It features two methoxy groups attached to a propan-2-amine backbone, which contributes to its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight117.17 g/mol
Melting PointNot Available
SolubilitySoluble in water and organic solvents
Chiral CenterYes

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory activity against certain enzymes. Notably, it has been evaluated for its effects on α-glucosidase and acetylcholinesterase (AChE):

  • α-Glucosidase Inhibition : Compounds derived from this compound showed stronger α-glucosidase inhibitory activity than acarbose, a commonly used diabetes medication. This suggests potential applications in managing postprandial hyperglycemia .
  • AChE Inhibition : The same derivatives displayed weak AChE inhibitory activity, indicating a possible role in treating neurodegenerative diseases like Alzheimer's .

Role in Unfolded Protein Response

This compound has been implicated in modulating the unfolded protein response (UPR), which is crucial for cell survival under stress conditions. The UPR is activated in response to endoplasmic reticulum (ER) stress and involves several pathways, including the PERK pathway:

  • PERK Inhibition : As noted in patent literature, compounds that inhibit PERK may help manage diseases associated with chronic ER stress, such as Alzheimer's disease and various cancers. The inhibition of PERK leads to decreased phosphorylation of eIF2α, which can reduce the expression of pro-apoptotic factors and enhance cell survival under stress conditions .

Case Studies

Several studies have evaluated the therapeutic potential of this compound and its derivatives:

  • Cancer Treatment : Research indicates that inhibitors targeting the UPR can suppress tumor growth in xenograft models. Compounds derived from this compound were shown to inhibit growth in various cancer cell lines by modulating UPR pathways .
  • Neuroprotective Effects : In models of neurodegeneration, derivatives of this compound have demonstrated protective effects by reducing ER stress markers and promoting cell survival pathways .

Q & A

Q. What strategies assess the stability of this compound under biological assay conditions?

  • Protocol :

Incubate in PBS (pH 7.4) at 37°C for 24 hours.

Monitor degradation via LC-MS; <5% degradation indicates suitability for cell-based assays .

Data Contradiction Analysis Example

Scenario : Discrepancy between observed [α]D²⁵ (+14.8°) and literature value (+15.2°).
Resolution :

Confirm solvent purity (CHCl₃ must be anhydrous).

Re-measure using a Rudolph Autopol IV polarimeter with temperature control (±0.1°C) .

Cross-validate with chiral HPLC to rule out impurities .

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